(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)
描述
Overview of the Endogenous Neuropeptide Y System
The Neuropeptide Y (NPY) system is a crucial signaling network in mammals, involved in a wide array of physiological processes. mdpi.com NPY, a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian central nervous system. mdpi.comnih.gov It is known to play a role in regulating food intake, stress responses, circadian rhythms, and blood pressure. researchgate.netyoutube.com The system comprises the NPY family of peptides and their corresponding receptors, which are widely distributed throughout the central and peripheral nervous systems. nih.govresearchgate.net
The mammalian Neuropeptide Y family consists of three structurally related peptides: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.govnih.gov All three are 36 amino acids in length and share a characteristic hairpin-like tertiary structure known as the PP-fold. mdpi.comnih.gov
Neuropeptide Y (NPY) is primarily expressed in the central and peripheral nervous systems. nih.govnih.gov It is involved in numerous physiological functions, including the regulation of food intake, anxiety, and energy metabolism. researchgate.net
Peptide YY (PYY) is mainly an endocrine peptide found in the gastrointestinal tract. nih.govnih.gov
Pancreatic Polypeptide (PP) is secreted by the pancreas and also functions as a gut hormone. nih.govnih.gov
While NPY is one of the most conserved peptides throughout evolution, PYY and especially PP show more variability among species. nih.gov
The biological effects of the NPY family peptides are mediated by a family of G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov In mammals, five such receptor subtypes have been identified: Y1, Y2, Y4, Y5, and y6. researchgate.netwikipedia.org However, in humans, the gene for the y6 receptor is a non-functional pseudogene. nih.gov These receptors are activated with varying potency by NPY, PYY, and PP. nih.gov
The Y1, Y2, and Y5 receptors bind NPY and PYY with high affinity, while the Y4 receptor shows a preference for PP. nih.govnih.gov The Y2 receptor is unique in that it can be activated by N-terminally truncated fragments of NPY, such as NPY(3-36). nih.gov The diverse expression patterns and ligand affinities of these receptors allow for the wide range of physiological responses regulated by the NPY system. mdpi.com
Table 1: Neuropeptide Y Receptor Subtypes and Their Characteristics
| Receptor Subtype | Primary Endogenous Ligands | Notable Characteristic |
|---|---|---|
| Y1 | NPY, PYY | Activated poorly by NPY/PYY fragments. nih.gov |
| Y2 | NPY, PYY, NPY(3-36) | Can be activated by N-terminally truncated NPY fragments. nih.gov |
| Y4 | PP | Preferentially binds Pancreatic Polypeptide. nih.govnih.gov |
| Y5 | NPY, PYY | Plays a significant role in the regulation of food intake. nih.gov |
| y6 | NPY, PYY, PP | Functional in mice and rabbits, but a pseudogene in humans. nih.govnih.gov |
Rationale for Synthetic Neuropeptide Y Analogue Development in Research
The development of synthetic NPY analogues is driven by the need to understand the distinct physiological roles of the individual NPY receptor subtypes. frontiersin.org Because the endogenous peptides (NPY, PYY) often activate multiple receptor subtypes, it is challenging to attribute a specific biological function to a single receptor. nih.gov
Synthetic analogues are designed to be selective agonists or antagonists for a particular receptor subtype. scilit.comnih.gov This selectivity provides researchers with valuable tools to:
Dissect the specific functions mediated by each receptor (Y1, Y2, Y4, Y5). frontiersin.org
Investigate the involvement of specific NPY receptors in the pathophysiology of diseases such as obesity, cancer, anxiety, and metabolic disorders. mdpi.comfrontiersin.org
Develop potential therapeutic agents that can target a single receptor subtype to achieve a desired effect while minimizing side effects. nih.gov
The synthesis of these analogues often involves substituting specific amino acids in the native peptide sequence to alter binding affinity and efficacy at the different receptors. nih.gov
Historical Context and Initial Characterization of (D-TRP32)-Neuropeptide Y (Human, Rat)
(D-TRP32)-Neuropeptide Y, also referred to as [D-Trp32]NPY, was first synthesized and characterized as part of an effort to develop antagonists for NPY receptors, particularly those involved in feeding behavior. nih.gov Structure-activity studies had shown that nearly the entire 36-amino acid sequence of NPY was necessary for its potent effect on food intake. nih.gov
In a 1994 study published in the Journal of Medicinal Chemistry, researchers synthesized several full-length NPY analogues by substituting a D-Tryptophan (D-Trp) residue at various positions in the C-terminal region, which is crucial for receptor binding. nih.govpeptide.com
The initial characterization of (D-TRP32)-NPY in rats revealed the following key findings:
In vitro, the analogue exhibited no intrinsic agonist activity on its own in hypothalamic membranes. nih.gov
It acted as a competitive antagonist, inhibiting the binding of radiolabeled NPY to rat hypothalamic membranes with a potency comparable to NPY itself. nih.gov
In vivo, administration of (D-TRP32)-NPY was shown to significantly reduce the feeding response induced by NPY in rats. nih.gov
These initial findings established (D-TRP32)-NPY as a competitive antagonist of NPY in both laboratory tests and living organisms. nih.gov However, subsequent research indicated that the compound's activity might be more complex, with one study reporting that at a specific dose, it could act as an agonist and stimulate food intake and monoamine release in the rat hypothalamus. nih.gov Further studies also highlighted that substitutions at position 32, such as with D-Trp, could lead to improved affinity for the Y5 receptor subtype. researchgate.net
Table 2: Research Findings on (D-TRP32)-Neuropeptide Y
| Study Focus | Key Finding | Reference |
|---|---|---|
| Initial Characterization | Identified as a competitive NPY antagonist in vitro and in vivo. | nih.gov |
| Receptor Affinity | Showed improved affinity for the Y5 receptor subtype. | researchgate.net |
| In Vivo Effects | At certain doses, demonstrated agonist-like effects on feeding and neurotransmitter release. | nih.gov |
| Antagonistic Action | Confirmed to attenuate NPY-induced feeding in rats. | nih.gov |
属性
CAS 编号 |
178861-83-1 |
|---|---|
分子式 |
C8H6F2O |
产品来源 |
United States |
Molecular Pharmacology and Receptor Binding Profile of D Trp32 Neuropeptide Y Human, Rat
Binding Affinity and Selectivity at Neuropeptide Y Receptor Subtypes
The substitution at position 32 confers a notable shift in receptor preference compared to the native NPY peptide. This has positioned (D-TRP32)-NPY as a key ligand in the study of the NPY system, which in humans consists of four functional G protein-coupled receptors: Y1, Y2, Y4, and Y5. nih.gov
Y5 Receptor Agonism and Selectivity
(D-TRP32)-NPY is widely recognized as a selective and potent agonist for the Neuropeptide Y Y5 receptor subtype. nih.gov The substitution of D-tryptophan at position 32 is critical for this Y5 selectivity. nih.gov Studies have shown that this analogue possesses a particularly improved affinity for the Y5 receptor. researchgate.net This selectivity has been leveraged in various experimental models; for instance, it has been used as a Y5 receptor-preferring peptide agonist to investigate synaptic transmission in the mouse hippocampus. nih.gov The response, or lack thereof, to (D-TRP32)-NPY is often used as an indicator of the presence or absence of functional Y5 receptors in a given tissue. nih.gov
While initially developed as a potential antagonist, in vivo studies have demonstrated that (D-TRP32)-NPY can act as an agonist, stimulating food intake in a manner similar to native NPY. nih.govnih.gov This suggests that its functional activity can be complex and may depend on the specific biological context and dosage. nih.gov
Differential Potency and Affinity at Y1, Y2, Y4, and y6 Receptors
Compared to its high affinity for the Y5 receptor, (D-TRP32)-NPY exhibits significantly reduced potency at the Y1, Y2, and Y4 receptor subtypes. researchgate.net One study quantified its affinity for the Y2 receptor subtype, reporting an IC50 of 320 ± 80 nM. jneurosci.org In the same study, it was found to be almost inactive in competing for a population of sites labeled by [125I][Leu31,Pro34]PYY, which binds to Y1, Y4, and Y5 receptors, with an IC50 greater than 1000 nM. jneurosci.org
The y6 receptor, while functional in some mammals like mice, is a non-functional pseudogene in primates, including humans. nih.govguidetopharmacology.org Therefore, the interaction of (D-TRP32)-NPY with the human y6 receptor is not a relevant pharmacological consideration. For other species, the potency of (D-TRP32)-NPY at the y6 receptor is reported to be significantly reduced. researchgate.net
Considerations Regarding the Putative Y3 Receptor
The existence of a distinct Y3 receptor has been a subject of debate. nih.govnih.gov This putative receptor was initially defined by its pharmacological profile, notably a much lower affinity for Peptide YY (PYY) compared to NPY. nih.gov However, extensive efforts to clone this receptor subtype have been unsuccessful. nih.gov Research investigating brain regions thought to express the Y3 receptor, such as the nucleus tractus solitarius, found that neurons did not respond to (D-TRP32)-NPY, which was interpreted as a lack of Y5 receptors in that area. nih.gov More recent consensus indicates that the receptor previously identified as the Y3 receptor is, in fact, the CXCR4 chemokine receptor. guidetopharmacology.org
Competitive Binding Characteristics and Dissociation Constants
(D-TRP32)-NPY was initially characterized as a competitive antagonist of NPY. nih.govpeptide.com In vitro studies demonstrated that it competitively inhibits the binding of radiolabeled NPY to membranes from the rat hypothalamus with a potency comparable to that of native NPY itself. nih.gov Further evidence of its competitive nature comes from experiments showing that the presence of (D-TRP32)-NPY caused a parallel rightward shift in the dose-response curve of NPY's effect on adenylate cyclase activity. nih.gov The calculated KB values, a measure of the dissociation constant for a competitive antagonist, were comparable at different concentrations of the analogue, reinforcing its classification as a competitive antagonist in this system. nih.gov
However, its in vivo effects have sometimes shown agonist-like properties, such as stimulating feeding, which complicates a simple classification. nih.gov
Interactive Table: Binding Affinity of (D-TRP32)-NPY at NPY Receptor Subtypes
| Receptor Subtype | Reported Affinity (IC50) | Species | Notes | Reference |
| Y2 | 320 ± 80 nM | Rat | Measured in a competition binding assay. | jneurosci.org |
| Y1, Y4, Y5 (mixed) | > 1000 nM | Rat | Measured against [125I][Leu31,Pro34]PYY binding. | jneurosci.org |
| Y1, Y2, Y4, y6 | Reduced Potency | Not Specified | Described as having significantly reduced potency compared to Y5. | researchgate.net |
| Y5 | Improved Affinity | Not Specified | Described as having particularly improved affinity. | researchgate.net |
Comparison of Binding Properties with Native Ligands and Other Synthetic Analogues
The binding characteristics of (D-TRP32)-NPY are best understood when compared with native NPY peptides and other synthetic analogues. Native ligands like NPY and PYY generally show high affinity for Y1, Y2, and Y5 receptors, while Pancreatic Polypeptide (PP) is the preferential endogenous agonist for the Y4 receptor. nih.gov (D-TRP32)-NPY distinguishes itself by narrowing this activity primarily to the Y5 receptor. nih.govresearchgate.net
The structural change at position 32 is critical. Studies have shown that other substitutions at this position, for example with 2-D-Nal, result in compounds with agonist activity, highlighting the strict structural requirements needed to induce the specific properties of (D-TRP32)-NPY. nih.gov
Other synthetic analogues have been developed with different selectivity profiles. For instance, [Leu31,Pro34]pNPY is an agonist selective for Y1/Y4/Y5 receptors, and N-terminally truncated analogues like NPY(13-36) are selective for the Y2 receptor. nih.govnih.gov Compared to other Y5-selective agonists, such as [cPP1-7, NPY19-23, His34]hPP, (D-TRP32)-NPY is considered potent and selective, although the former is reported to be even more so. nih.gov Another analogue, [D-Trp34]-NPY, also shows improved affinity for the Y5 receptor, and in vivo studies suggest it has a greater orexigenic (appetite-stimulating) potency than (D-TRP32)-NPY. researchgate.net
Interactive Table: Comparative Selectivity of NPY Analogues
| Compound | Primary Receptor Selectivity | Type | Reference |
| Neuropeptide Y (NPY) | Y1, Y2, Y5 | Endogenous Ligand | nih.gov |
| Peptide YY (PYY) | Y1, Y2, Y5 | Endogenous Ligand | nih.gov |
| Pancreatic Polypeptide (PP) | Y4 | Endogenous Ligand | nih.gov |
| (D-TRP32)-NPY | Y5 | Synthetic Analogue | nih.govresearchgate.net |
| [D-Trp34]-NPY | Y5 | Synthetic Analogue | researchgate.net |
| [Leu31,Pro34]pNPY | Y1, Y4, Y5 | Synthetic Analogue | nih.gov |
| NPY(13-36) | Y2 | Synthetic Analogue | nih.gov |
| [cPP1-7, NPY19-23, His34]hPP | Y5 | Synthetic Analogue | nih.gov |
Structure Activity Relationship Sar of D Trp32 Neuropeptide Y Human, Rat
Impact of D-Tryptophan Substitution at Position 32 on Receptor Interaction
The substitution of the L-Tryptophan with a D-Tryptophan at position 32 is a critical modification that shifts the pharmacological profile of Neuropeptide Y. While native NPY is a potent agonist at multiple Y receptor subtypes (Y1, Y2, Y4, Y5), the introduction of D-Trp32 confers strong antagonistic properties at certain receptors while retaining agonism at others.
Specifically, [D-Trp32]NPY acts as a competitive antagonist in the rat hypothalamus. nih.gov It inhibits the binding of radiolabeled NPY to hypothalamic membranes with a potency comparable to NPY itself. nih.gov However, unlike the native peptide, it shows no intrinsic activity in stimulating the adenylate cyclase pathway in this tissue. nih.gov This indicates that the D-Trp32 modification allows the peptide to bind to the receptor but prevents the conformational change necessary for signal transduction, which is the hallmark of a competitive antagonist.
Interestingly, the full-length [D-Trp32]NPY peptide did not initially show binding to Y1 receptors on SK-N-MC cells. nih.govacs.org This observation spurred the development of modified analogues to enhance Y1 affinity. In contrast, the D-Trp32 substitution has been shown to be critical for Y5 receptor selectivity. nih.gov Studies have found that [D-Trp32]NPY is a Y5-selective ligand and acts as a full agonist in cells expressing the Y5 receptor, while having reduced potency at Y1, Y2, and Y4 receptors. researchgate.netnih.gov This highlights that the impact of the D-Trp32 substitution is highly dependent on the specific receptor subtype.
Structural Determinants for Agonistic and Antagonistic Properties
The switch from agonism to antagonism induced by the D-Trp32 substitution is rooted in specific structural changes. Native NPY is understood to adopt a hairpin-like structure, often called a "PP-fold," which includes an alpha-helical segment and a C-terminal turn. This conformation is essential for receptor activation.
The introduction of a D-amino acid at position 32 is thought to disrupt this native C-terminal structure. nih.gov Molecular modeling suggests that the D-Trp32 substitution may induce a different type of beta-turn, which is still compatible with receptor binding but is unable to trigger activation, thus leading to antagonism. nih.gov The strict structural requirements at this position are underscored by the finding that substituting other D-amino acids, such as 2-D-Nal, at position 32 resulted in agonist activity, demonstrating that the specific properties of D-Tryptophan are crucial for inducing antagonism. nih.gov
For Y5 receptors, the opposite is true. The destabilization of the C-terminal α-helical conformation by substitutions at position 32, including with D-Trp, appears to be a key factor for achieving Y5 selectivity and agonist activity. nih.govresearchgate.net This suggests that the Y5 receptor has different structural requirements for activation compared to the Y1 receptor. While [D-Trp32]NPY acts as an antagonist at Y1-mediated functions, it behaves as an agonist for the Y5 receptor, stimulating food intake, albeit less potently than native NPY. nih.gov
Influence of Other Amino Acid Substitutions and Peptide Truncations on (D-TRP32)-Neuropeptide Y Analogues (e.g., centrally truncated analogues)
To improve the affinity and selectivity of [D-Trp32]NPY, particularly for the Y1 receptor, researchers have explored further modifications, including peptide truncations and additional amino acid substitutions. nih.govacs.org Since full-length [D-Trp32]NPY showed poor binding to Y1 receptors on certain cell lines, centrally truncated analogues were synthesized. acs.org
Deleting central amino acid residues (e.g., des-AA7-24) in the [D-Trp32]NPY backbone was found to confer binding affinity for Y1 receptors, which was absent in the full-length version. nih.govacs.org Further modifications to these truncated analogues were made to stabilize a "U-shaped" conformation, bringing the N- and C-termini into proximity, which is known to be important for Y1 receptor interaction. nih.gov
Key findings from these studies include:
Stabilizing Turns: Replacing Proline at position 5 with D-Alanine in a centrally truncated [D-Trp32]NPY analogue helped to stabilize a chain reversal, leading to a moderate Y1 antagonist potency. nih.gov
Spacer Length: Replacing a long amino-octanoic acid (Aoc) spacer with a simple Glycine residue did not diminish, and in fact sometimes improved, receptor affinity, suggesting a long spacer is not critical for Y1 binding in these truncated designs. acs.org
N-Terminal Modifications: Replacing D-Ala at position 5 with D-Trp in a truncated analogue dramatically increased both Y1 binding and antagonistic potency. nih.gov
C-Terminal Modifications: In C-terminal decapeptide fragments based on [D-Trp32]NPY, substituting Glutamine at position 34 with Norvaline (Nva) substantially increased Y1 affinity and selectivity over the Y2 receptor. nih.gov
These findings led to the development of potent Y1-selective antagonists from the original [D-Trp32]NPY scaffold.
Table 1: Impact of Modifications on [D-Trp32]NPY Analogues
| Analogue Name | Modification from [D-Trp32]NPY | Key Finding | Reference |
|---|---|---|---|
| Des-AA(7-24)[D-Ala5,Aoc6,D-Trp32]NPY | Central truncation, D-Ala5 substitution | Exhibited moderate Y1 antagonist potency. | nih.gov |
| Des-AA(7-24)[D-Ala5,Gly6,D-Trp32]NPY | Central truncation, Gly6 spacer | Showed that a long spacer is not critical for Y1 receptor interaction. | acs.org |
| des-Asn29[D-Trp28,32]NPY(27-36) | C-terminal fragment with D-Trp28 | Bound to Y1 and Y2 receptors; acted as a Y1 antagonist. | nih.gov |
| des-Asn29[D-Trp28,32,Nva34]NPY(27-36) | C-terminal fragment with Nva34 substitution | Substantially increased Y1 affinity and selectivity over Y2. | nih.gov |
Conformational Studies and Structural Loop Stabilization in Analogue Design
Conformational analysis has been pivotal in understanding the SAR of [D-Trp32]NPY and guiding the design of more potent analogues. Techniques such as circular dichroism and 2D Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to study the structure of these peptides in solution. nih.govnih.gov
The design of centrally truncated analogues was based on the hypothesis that maintaining the tertiary structure of the native molecule, specifically the proximity of the N- and C-termini, is crucial for Y1 receptor binding. nih.govnih.gov While native NPY has a defined alpha-helix in its central portion, studies on truncated analogues suggest that a direct correlation between alpha-helix content and receptor affinity is not always apparent. nih.gov
Instead, the stabilization of specific loop structures has emerged as a key strategy. 2D NMR studies on a C-terminal decapeptide antagonist, des-Asn29[D-Trp28,32]NPY(27-36), revealed the presence of a stable loop-like structure between residues 27 and 32, and another less stable loop between residues 32 and 36. nih.gov The subsequent observation that substituting Gln34 with Nva increased Y1 affinity was attributed to the stabilization of the 32-36 loop. nih.gov This suggests that enhancing the stability of these turn or loop structures is a viable approach for developing more potent Y1 receptor antagonists based on the [D-Trp32]NPY scaffold. nih.gov
Cellular and Subcellular Mechanisms of Action
G-Protein Coupling and Downstream Intracellular Signaling Pathways
(D-TRP32)-Neuropeptide Y (NPY) is a structurally modified analogue of the endogenous Neuropeptide Y, a 36-amino acid peptide that exerts its physiological effects through a family of G-protein coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptors. researchgate.net These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). researchgate.net The substitution of L-Tryptophan with D-Tryptophan at position 32 confers unique properties to this compound, leading to a context-dependent pharmacological profile that ranges from competitive antagonism to selective agonism.
In the rat hypothalamus, (D-TRP32)-NPY functions as a competitive antagonist of NPY. nih.gov It effectively binds to hypothalamic NPY receptors, as demonstrated by its ability to inhibit the binding of radiolabeled NPY with a potency comparable to that of the native peptide. nih.gov However, this binding does not translate into receptor activation. Studies on the binding kinetics to the Y1 receptor in SK-N-MC cell membranes indicate that the substitution of D-Trp at position 32 destabilizes the binding transition state, as evidenced by a two-orders-of-magnitude decrease in the association rate constant (kₒₙ) compared to the native NPY peptide. nih.gov This altered binding dynamic likely underlies its antagonistic properties in certain neuronal populations.
Conversely, in other brain regions, such as the mouse hippocampus, (D-TRP32)-NPY is characterized as a Y5 receptor-preferring agonist. researchgate.net This highlights that the functional outcome of (D-TRP32)-NPY binding to NPY receptors is highly dependent on the specific receptor subtype and the cellular environment in which it is expressed.
Inhibition of Adenylate Cyclase and Regulation of cAMP Accumulation
A primary downstream effect of NPY receptor activation, particularly through Gαi, is the inhibition of adenylate cyclase, leading to a decrease in the intracellular accumulation of cyclic AMP (cAMP). In studies utilizing rat hypothalamic membranes, (D-TRP32)-NPY demonstrated no intrinsic activity in inhibiting isoproterenol-stimulated adenylate cyclase activity. nih.gov Instead, it acted as a competitive antagonist. The presence of (D-TRP32)-NPY caused a parallel rightward shift in the dose-response curve of NPY's inhibitory effect on adenylate cyclase, without altering the maximum inhibition. nih.gov This antagonistic behavior is consistent with its ability to occupy the receptor binding site without initiating the conformational changes required for G-protein activation and subsequent adenylate cyclase inhibition.
| Compound Action on Adenylate Cyclase in Rat Hypothalamus | |
| Compound | Observed Effect |
| Neuropeptide Y (NPY) | Inhibition of isoproterenol-stimulated adenylate cyclase |
| (D-TRP32)-NPY | No intrinsic activity on adenylate cyclase; competitive antagonist of NPY |
Modulation of Voltage-Gated Calcium (Ca2+) Channels
The modulation of voltage-gated calcium channels (VGCCs) is a critical mechanism by which NPY regulates neuronal excitability and neurotransmitter release. nih.gov NPY receptor subtypes are known to couple to the inhibition of N- and P/Q-type high-voltage-activated (HVA) Ca2+ channels. nih.gov However, research on the specific effects of (D-TRP32)-NPY on these channels is limited.
In studies of identified GABAergic neurons in the hypothalamic arcuate nucleus, the selective Y5 receptor agonist fragment, [d-Trp32]NPY1-36, did not produce a significant effect on barium currents (I-Ba) through voltage-gated calcium channels. This lack of effect was in stark contrast to Y1 and Y2 receptor agonists, which demonstrably attenuated these currents in the same cells. While this suggests that Y5 receptor activation by this specific fragment does not directly modulate VGCCs in this neuronal population, further research is required to determine if the full (D-TRP32)-NPY peptide exhibits similar behavior in other brain regions or at different NPY receptor subtypes where it may act as an antagonist.
Activation of Inwardly Rectifying Potassium (K+) Channels
NPY is known to activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. nih.gov This effect is typically mediated by the Gβγ subunits of the G-protein. Investigations into the action of (D-TRP32)-NPY in this context have primarily utilized the Y5-selective agonist fragment, [d-Trp32]NPY1-36. In identified GABAergic neurons of the hypothalamic arcuate nucleus, this fragment did not activate a GIRK-like current, whereas Y1 and Y2 receptor agonists did. This finding indicates that in these specific neurons, Y5 receptor agonism by the [d-Trp32]NPY1-36 fragment does not lead to the opening of GIRK channels. The effects of the full (D-TRP32)-NPY peptide on GIRK channels, particularly in its capacity as an antagonist in regions like the hypothalamus, have not been fully elucidated.
| Effect of NPY Receptor Agonists on Ion Channels in Arcuate GABA Neurons | |
| Agonist | Effect on Voltage-Gated Ca2+ Channels |
| Y1 and Y2 Agonists | Attenuation of Barium Currents |
| [d-Trp32]NPY1-36 (Y5 Agonist) | No Significant Effect |
| Agonist | Effect on Inwardly Rectifying K+ Channels |
| Y1 and Y2 Agonists | Activation of GIRK-like Current |
| [d-Trp32]NPY1-36 (Y5 Agonist) | No Activation of GIRK-like Current |
Presynaptic and Postsynaptic Effects on Neurotransmission
The functional consequences of (D-TRP32)-NPY's interaction with NPY receptors are evident in its modulation of synaptic transmission. Depending on the neuronal circuit, it can alter both excitatory and inhibitory neurotransmission through presynaptic and postsynaptic mechanisms.
Modulation of Glutamatergic Synaptic Transmission (e.g., Excitatory Postsynaptic Currents)
In the CA3 region of the mouse hippocampus, (D-TRP32)-NPY, acting as a Y5 receptor-preferring agonist, has been shown to be a potent modulator of excitatory synaptic transmission. researchgate.net It significantly inhibits excitatory neurotransmission at the hilar-to-CA3 synapse. researchgate.net This inhibitory effect is manifested as a reduction in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), with no discernible effect on their amplitude, rise time, or decay time. researchgate.net This suggests a presynaptic mechanism of action, likely involving a decrease in the probability of glutamate (B1630785) release from presynaptic terminals. The inhibitory actions of (D-TRP32)-NPY on excitatory synaptic transmission in this region are absent in mice lacking the Y5 receptor, confirming the subtype-specificity of this effect. researchgate.net
Effects on GABAergic Neurons and Inhibitory Synaptic Activity
The influence of (D-TRP32)-NPY on GABAergic neurotransmission appears to be indirect. As previously noted, direct application of the Y5-selective agonist fragment, [d-Trp32]NPY1-36, to identified GABAergic neurons in the hypothalamic arcuate nucleus did not alter their membrane potential or activate GIRK-like currents. This suggests a lack of a direct postsynaptic inhibitory effect on these particular neurons. However, NPY itself can modulate GABAergic activity presynaptically by altering glutamate release onto GABA neurons. While direct evidence for the effect of the full (D-TRP32)-NPY peptide on GABAergic synaptic activity is not extensively detailed, its role as a modulator of excitatory inputs onto these neurons could indirectly influence inhibitory circuit function.
Influence on Monoamine Neurotransmitter Release and Metabolism in Hypothalamic Regions (e.g., Norepinephrine (B1679862), Dopamine)
The chemical compound (D-TRP32)-Neuropeptide Y (Human, Rat), a synthetic analog of Neuropeptide Y (NPY), has been a subject of investigation to understand its role in modulating the complex neural circuits of the hypothalamus. Research has particularly focused on its influence on the release and metabolism of key monoamine neurotransmitters, such as norepinephrine and dopamine (B1211576), which are critically involved in regulating various physiological processes.
Studies utilizing in vivo microdialysis in rats have provided detailed insights into the effects of (D-TRP32)-NPY on the hypothalamic monoaminergic system. nih.gov When administered directly into the cerebral ventricles, (D-TRP32)-NPY has been shown to significantly alter the extracellular concentrations of norepinephrine, dopamine, and their metabolites in the hypothalamus, including the paraventricular nucleus (PVN). nih.gov
Interestingly, while initially synthesized as a potential NPY antagonist, (D-TRP32)-NPY has demonstrated agonist-like effects on monoamine release at certain doses. nih.govnih.gov This paradoxical action highlights the complexity of its pharmacological profile. One study revealed that intracerebroventricular injection of (D-TRP32)-NPY in rats led to a notable increase in the release of both norepinephrine and dopamine in the hypothalamus. nih.gov
The following table summarizes the observed effects of (D-TRP32)-NPY on hypothalamic monoamine levels in rats, as reported in a key study. nih.gov
| Compound | Analyte | Fold Increase in Extracellular Levels |
| (D-TRP32)-Neuropeptide Y | Norepinephrine | 1.7 |
| Dopamine | 2.5 | |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | 1.6 | |
| Homovanillic acid (HVA) | 2.2 | |
| Neuropeptide Y | Norepinephrine | 1.5 |
| Dopamine | 2.5 | |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | 2.0 | |
| Homovanillic acid (HVA) | 3.0 |
Data sourced from Kalra et al. (1996) nih.gov
These findings indicate that at the dose tested, (D-TRP32)-NPY acts as an agonist in vivo, stimulating the hypothalamic monoaminergic system. nih.gov It is noteworthy that another study characterized (D-TRP32)-NPY as a competitive antagonist of NPY in both in vitro and in vivo systems, particularly in the context of feeding behavior. nih.gov This suggests that the functional activity of (D-TRP32)-NPY may be dependent on the specific physiological context and the dose administered. The activation of the hypothalamic monoaminergic system by (D-TRP32)-NPY is associated with its effects on feeding behavior. nih.gov
Further research is necessary to fully elucidate the cellular and subcellular mechanisms through which (D-TRP32)-NPY exerts its influence on norepinephrine and dopamine release and metabolism in various hypothalamic nuclei. Understanding these mechanisms is crucial for comprehending the broader physiological roles of this NPY analog.
Physiological and Neurobiological Effects in Preclinical Models
Central Nervous System Function
The hypothalamus is a critical brain region for the regulation of energy balance, where NPY is one of the most potent orexigenic (appetite-stimulating) peptides known. nih.gov (D-TRP32)-NPY has been used as a tool to dissect the specific receptor pathways through which NPY exerts its effects on feeding and the neuroendocrine system.
The role of (D-TRP32)-NPY in feeding behavior is multifaceted, with studies reporting seemingly contradictory findings that highlight the complexity of NPY receptor pharmacology. In some experimental paradigms, it functions as a competitive antagonist of NPY's orexigenic effects. For instance, in vivo studies in rats have shown that (D-TRP32)-NPY can significantly attenuate the feeding response induced by NPY. nih.gov This antagonistic action suggests that it can block the signaling pathway that mediates NPY's potent stimulation of food intake. nih.govpnas.org One study reported that while NPY administration increased 1-hour food intake in satiated animals, (D-TRP32)-NPY did not increase food intake on its own and significantly reduced the feeding effect of NPY when co-administered. pnas.org
Conversely, other research has demonstrated that under different conditions, (D-TRP32)-NPY can exhibit agonist properties, stimulating food consumption. One study found that intracerebroventricular (i.c.v.) injection of (D-TRP32)-NPY produced a significant increase in food intake in satiated rats, an effect similar to that of NPY itself. nih.gov This suggests that its functional effect may be dose-dependent or influenced by the specific experimental context, acting as an agonist rather than an antagonist at the NPY receptors governing feeding in certain scenarios. nih.gov These findings underscore the strict structural requirements needed to confer antagonistic properties to NPY analogs. nih.gov
| Study Finding | Observed Effect of (D-TRP32)-NPY on Feeding | Functional Role | Reference |
|---|---|---|---|
| Co-administration with NPY in rats | Significantly attenuated NPY-induced 1-hour food intake | Competitive Antagonist | nih.gov |
| ICV administration in satiated rats | Did not increase 1-hour food intake alone; attenuated NPY-induced feeding | Antagonist | pnas.org |
| ICV administration in satiated rats | Produced a significant increase in food intake | Agonist | nih.gov |
NPY is known to be a significant activator of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system. nih.gov Studies using (D-TRP32)-NPY have helped to clarify the receptor subtypes involved in this process. Research has shown that (D-TRP32)-NPY, acting as a selective Y5 receptor agonist, significantly increases plasma levels of Adrenocorticotrophic hormone (ACTH). pnas.orgresearchgate.net This effect is noteworthy because it occurs even in the absence of a corresponding stimulation of food intake, indicating a clear dissociation between the NPY receptors that regulate energy balance and those that modulate the HPA axis. pnas.org This suggests the hypothalamic NPY receptor that mediates increases in plasma ACTH is distinct from the one controlling food intake and appears to have a pharmacological profile consistent with the Y5 receptor. pnas.orgresearchgate.net
Hypocretin/Orexin neurons, located in the lateral hypothalamus, are crucial for regulating arousal, wakefulness, and appetite. These neurons are innervated by NPY-releasing neurons, which have important effects on hypothalamic homeostatic regulation. nih.govnih.gov Patch-clamp studies in mouse hypothalamic slices have demonstrated that NPY modulates the activity of hypocretin neurons through multiple mechanisms. Specifically, the Y5 receptor agonist (D-TRP32)-NPY was found to reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting their amplitude. nih.govnih.gov This action points to a presynaptic inhibitory mechanism, suggesting that activation of Y5 receptors (along with Y2 receptors) on presynaptic terminals reduces glutamate (B1630785) release onto hypocretin neurons. nih.govnih.gov This finding indicates that NPY, acting through Y5 receptors, can tonically attenuate the activity of the hypocretin arousal system. nih.gov
The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian clock in mammals, regulating daily rhythms of behavior and physiology. nih.gov NPY is a key signaling molecule within the SCN, implicated in phase-shifting the circadian clock. nih.govnih.gov However, different NPY receptor subtypes within the SCN appear to mediate distinct physiological responses. nih.gov
Experiments using rat SCN slices have shown that while NPY itself can inhibit cell firing and produce a phase advance in the circadian rhythm, the selective Y5 agonist (D-TRP32)-NPY has a more limited effect. Application of (D-TRP32)-NPY resulted in the direct inhibition of neuronal discharge but, crucially, did not generate a phase shift in the circadian rhythm of SCN neuronal activity. nih.gov This indicates that the Y5 receptor population in the SCN is involved in modulating neuronal excitability but not in the phase-resetting effects of NPY, which are mediated by other receptor subtypes, such as the Y2 receptor. nih.govnih.gov
| CNS Function | Brain Region/System | Effect of (D-TRP32)-NPY | Mediating Receptor | Reference |
|---|---|---|---|---|
| HPA Axis Activity | Hypothalamus | Increased plasma ACTH | Y5 | pnas.org |
| Neuronal Activity | Hypocretin/Orexin Neurons | Presynaptic inhibition (reduced mEPSC frequency) | Y5/Y2 | nih.govnih.gov |
| Circadian Rhythm | Suprachiasmatic Nucleus (SCN) | Inhibited neuronal firing but did not cause a phase shift | Y5 | nih.gov |
(D-TRP32)-NPY, through its action on Y5 receptors, has been shown to modulate neuronal excitability and synaptic transmission in various brain regions critical for behavior and homeostasis.
Hypothalamus: As detailed previously, (D-TRP32)-NPY exerts direct effects on neuronal activity within the hypothalamus. In the SCN, it causes direct neuronal inhibition, demonstrating a clear impact on the excitability of master clock neurons. nih.gov In the lateral hypothalamus, it acts presynaptically to inhibit excitatory synaptic transmission onto hypocretin neurons, a form of short-term synaptic plasticity. nih.govnih.gov The arcuate nucleus of the hypothalamus is a primary site of NPY neurons that regulate energy homeostasis, and while direct studies of (D-TRP32)-NPY on synaptic plasticity within the arcuate nucleus are limited, its downstream effects are profound. nih.gov
Other Brain Regions: The principles of NPY receptor function extend beyond the hypothalamus. For example, research in the nucleus accumbens, a key region for reward and motivation, has shown that Y5 receptor activity enhances excitatory synaptic transmission onto a specific subpopulation of neurons (D1- medium spiny neurons). nih.gov While this study did not use (D-TRP32)-NPY specifically, it highlights the role of the Y5 receptor, for which (D-TRP32)-NPY is an agonist, in modulating synaptic plasticity in brain circuits that control complex behaviors. The hippocampus is another region with significant NPY signaling, where NPY-expressing interneurons are involved in regulating network excitability and are vulnerable to insults like hypoxia-ischemia, though specific effects of (D-TRP32)-NPY on hippocampal synaptic plasticity are less characterized. nih.gov
Hypothalamic Regulation and Energy Homeostasis
Peripheral System Effects of (D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT) in Preclinical Models
Data regarding the specific mechanistic effects of (D-Trp32)-Neuropeptide Y (human, rat) on peripheral organ systems in preclinical models are limited. The majority of research has centered on its actions within the central nervous system, particularly in the context of feeding behavior. In this area, the compound has demonstrated a complex pharmacological profile, acting as a competitive antagonist of Neuropeptide Y (NPY) in some in vitro and in vivo paradigms, while exhibiting agonist-like effects in others. nih.govnih.gov
Initial studies identified (D-Trp32)-NPY as a competitive antagonist of NPY in the rat hypothalamus. nih.gov For instance, it was shown to inhibit the binding of NPY to hypothalamic membranes and to attenuate NPY-induced feeding in rats. nih.gov However, subsequent research revealed that under certain experimental conditions, (D-Trp32)-NPY could paradoxically stimulate food intake, acting as an agonist. nih.gov This dual activity suggests that its effects are highly dependent on the specific biological context and experimental design.
While direct investigations into the peripheral organ system effects of (D-Trp32)-NPY are not extensively documented in the currently available literature, the known physiological roles of endogenous NPY in the periphery can provide a framework for potential areas of influence. NPY is known to be a significant regulator of cardiovascular, gastrointestinal, and renal functions. nih.govnih.govmdpi.com
Cardiovascular System: Endogenous NPY is a potent vasoconstrictor and plays a role in the regulation of blood pressure and cardiac function. nih.gov It is involved in processes such as cardiac remodeling. nih.gov Long-term elevation of NPY has been associated with increased systolic blood pressure and cardiac hypertrophy in rat models.
Gastrointestinal System: In the gastrointestinal tract, NPY and related peptides like Peptide YY (PYY) and Pancreatic Polypeptide (PP) are involved in modulating motility and secretion. nih.govmdpi.com NPY can inhibit gastrointestinal motility and is implicated in the regulation of nutrient and electrolyte absorption. mdpi.comnih.gov Studies in rats have shown that NPY can alter intraluminal pressure in the duodenum and colon. nih.gov
Renal System: The kidneys are also a target for NPY's actions. NPY can influence renal blood flow and has been shown to induce diuresis and natriuresis in anesthetized rats. mdpi.com
Given that (D-Trp32)-NPY interacts with NPY receptors, it is plausible that it could modulate these peripheral processes. However, without direct experimental evidence, it is not possible to definitively state whether it would act as an agonist or antagonist in these systems, or if its effects would be significant. The conflicting agonist/antagonist profile observed in central nervous system studies underscores the need for specific preclinical research to elucidate the peripheral pharmacology of (D-Trp32)-NPY.
Research Findings on (D-Trp32)-Neuropeptide Y in Preclinical Models
The following table summarizes the key findings from preclinical studies on (D-Trp32)-Neuropeptide Y, primarily focusing on its characterization in the central nervous system due to the scarcity of data on peripheral effects.
| System/Area of Study | Preclinical Model | Key Findings | Reference |
| Central Nervous System (Hypothalamus) | Rat | Exhibited competitive antagonist activity against NPY, inhibiting [125I]NPY binding and attenuating NPY-induced feeding. | nih.gov |
| Central Nervous System (Hypothalamus) | Rat | Acted as an agonist, increasing food intake and producing similar neurochemical changes to NPY. | nih.gov |
Methodological Approaches in Investigating D Trp32 Neuropeptide Y Human, Rat
In Vitro Receptor Characterization Techniques
In vitro methods are fundamental to understanding the direct interaction of (D-TRP32)-NPY with its target receptors at the molecular and cellular levels. These techniques allow for a detailed analysis of binding affinity and functional consequences of receptor engagement.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing the affinity of (D-TRP32)-NPY for NPY receptors. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest, allowing for the determination of binding affinity constants such as the dissociation constant (K_D) or the inhibitory constant (K_i).
A common approach involves using membranes prepared from cells or tissues that naturally or recombinantly express specific NPY receptor subtypes. For instance, studies have utilized membranes from SK-N-MC neuroblastoma cells, which endogenously express the NPY Y1 receptor, or from rat hypothalamus, which contains a mixed population of NPY receptors. nih.govnih.govnih.gov In these assays, a radiolabeled form of NPY, such as [^125I]NPY or [^3H]propionyl-pNPY, is incubated with the membrane preparation in the presence of varying concentrations of (D-TRP32)-NPY. nih.govuni-regensburg.de The amount of bound radioactivity is then measured, and competition curves are generated to calculate the affinity of (D-TRP32)-NPY.
One study investigating a spin-labeled derivative, [Ac-Tyr1, Nε4-proxyl,-D-Trp32]-NPY, employed a direct radiolabeled NPY displacement binding assay using SK-N-MC cell membranes to determine its K_D value for the Y1 receptor. nih.gov This research highlighted that the substitution of D-Trp at position 32 significantly altered the binding kinetics compared to the native peptide. nih.gov
| Compound | Preparation | Radioligand | Binding Constant (K_D) |
|---|---|---|---|
| [Ac-Tyr1, Nε4-proxyl]-NPY (porcine) | SK-N-MC cell membranes | Direct displacement assay | 8 x 10-10 M |
| [Ac-Tyr1, Nε4-proxyl, D-Trp32]-NPY (porcine) | SK-N-MC cell membranes | Direct displacement assay | 1.35 x 10-7 M |
This table presents the dissociation constants (K_D) for a porcine NPY analog and its D-Trp32 substituted counterpart at the Y1 receptor, as determined by a radioligand displacement binding assay on SK-N-MC cell membranes. nih.gov
Functional Cell-Based Assays (e.g., cAMP Immunoassay, Calcium Imaging)
Functional cell-based assays are critical for determining whether (D-TRP32)-NPY acts as an agonist, antagonist, or inverse agonist at NPY receptors. These assays measure the downstream signaling events that occur upon receptor activation or inhibition.
A widely used functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels. NPY receptors, particularly Y1, Y2, and Y5, are typically coupled to G_i/o proteins, which inhibit the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.gov To study the antagonistic properties of (D-TRP32)-NPY, cells are often pre-stimulated with an agent that increases intracellular cAMP, such as isoproterenol (B85558) or forskolin. nih.govnih.govnih.govresearchgate.net The ability of (D-TRP32)-NPY to block the inhibitory effect of NPY on stimulated cAMP levels is then quantified.
For example, in rat hypothalamic membranes, (D-TRP32)-NPY was shown to be a competitive antagonist. It did not exhibit intrinsic activity on its own but dose-dependently shifted the inhibitory dose-response curve of NPY on isoproterenol-stimulated adenylyl cyclase activity to the right. nih.govnih.gov This allowed for the calculation of its antagonist equilibrium constant (K_B). nih.govnih.gov
| Preparation | Stimulant | Agonist | Antagonist | Measured Effect | Antagonist Constant (K_B) |
|---|---|---|---|---|---|
| Rat hypothalamic membranes | Isoproterenol | NPY | (D-TRP32)-NPY (30 nM) | Rightward shift of NPY dose-response curve | Comparable values at different concentrations |
| Rat hypothalamic membranes | Isoproterenol | NPY | (D-TRP32)-NPY (300 nM) | Rightward shift of NPY dose-response curve | Comparable values at different concentrations |
This table summarizes the findings from a functional assay demonstrating the competitive antagonism of (D-TRP32)-NPY against NPY-induced inhibition of isoproterenol-stimulated adenylyl cyclase in rat hypothalamic membranes. nih.govnih.gov
Another important functional assay is calcium imaging, which measures changes in intracellular calcium concentrations ([Ca^2+^]i). nih.gov NPY receptor activation can lead to the mobilization of intracellular calcium stores. nih.gov Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye, and changes in fluorescence upon application of the test compound are monitored. This technique can be used to screen for agonists that trigger calcium release or antagonists that block agonist-induced calcium signals.
Electrophysiological Studies
Electrophysiological techniques provide a direct measure of how (D-TRP32)-NPY affects the electrical properties of neurons, such as their excitability and synaptic communication.
Whole-Cell Patch Clamp Recordings (e.g., on neuronal excitability, synaptic currents)
Whole-cell patch clamp recording is a powerful technique used to measure the electrical activity of a single neuron. researchgate.netnih.gov This method allows researchers to control the membrane potential of the cell and record the ionic currents that flow across the cell membrane through various ion channels. It can be used to study the effects of compounds like (D-TRP32)-NPY on neuronal excitability (the likelihood of a neuron to fire an action potential) and on synaptic currents, which are the electrical signals transmitted from one neuron to another. researchgate.netnih.gov
Studies have shown that NPY itself can modulate neuronal excitability and synaptic transmission in various brain regions, including the neocortex. researchgate.netnih.gov For example, NPY has been found to decrease excitatory postsynaptic currents (EPSCs) and have complex, subtype-dependent effects on inhibitory postsynaptic currents (IPSCs) in pyramidal neurons. researchgate.netnih.gov Investigating (D-TRP32)-NPY with this technique would involve recording from neurons in brain slices, for instance from the hypothalamus, and applying the compound to the bath solution. This would reveal its direct effects on resting membrane potential, action potential firing, and the amplitude and frequency of both spontaneous and evoked synaptic currents. Such studies could determine if (D-TRP32)-NPY antagonizes the known electrophysiological effects of NPY, for example, on specific potassium or calcium channels. nih.gov
Multi-Unit and Single-Unit Recordings
Multi-unit and single-unit recordings are in vivo electrophysiological techniques used to monitor the electrical activity of one or more neurons in the brain of an anesthetized or freely moving animal. Single-unit recording involves placing a microelectrode close to a single neuron to record its action potentials, while multi-unit recording captures the activity of a small population of neurons near the electrode tip.
These methods are invaluable for understanding how a compound like (D-TRP32)-NPY alters neuronal firing patterns in specific brain circuits in response to various stimuli or behaviors. For instance, electrodes could be implanted in hypothalamic nuclei known to be involved in feeding behavior. The firing rate of neurons in this region could be recorded before and after the administration of (D-TRP32)-NPY to assess its effects on the neural circuits that regulate appetite. This approach would provide insights into the compound's in vivo mechanism of action at the neuronal level.
In Vivo Preclinical Models and Administration Routes (e.g., Intracerebroventricular Injections in Rodents)
In vivo preclinical models, primarily in rodents such as rats and mice, are essential for evaluating the physiological and behavioral effects of (D-TRP32)-NPY in a whole-organism context. nih.govuzh.chnih.govmdpi.com These models are crucial for bridging the gap between in vitro findings and potential therapeutic applications.
A common route of administration for centrally-acting peptides like (D-TRP32)-NPY is intracerebroventricular (i.c.v.) injection. nih.govnih.goviranjournals.ir This technique involves surgically implanting a cannula into one of the brain's ventricles, allowing for the direct delivery of the compound into the cerebrospinal fluid and bypassing the blood-brain barrier. This ensures that the compound reaches its target receptors in the central nervous system.
Studies using i.c.v. administration of (D-TRP32)-NPY in rats have been conducted to investigate its effects on feeding behavior. nih.govnih.gov In one such study, contrary to its in vitro antagonist profile, (D-TRP32)-NPY was found to stimulate food intake in satiated rats, an effect similar to that of NPY itself. nih.gov This highlights the complexity of in vivo pharmacology, where the net effect of a compound can be influenced by factors such as dose, metabolism, and interactions with multiple receptor subtypes in different brain regions.
| Compound | Administration Route | Animal Model | Measured Outcome | Finding |
|---|---|---|---|---|
| (D-TRP32)-NPY | Intracerebroventricular (i.c.v.) | Satiated Rats | Food Intake | Significantly increased food consumption (agonist-like effect) |
| (D-TRP32)-NPY | Intracerebroventricular (i.c.v.) | Satiated Rats | Hypothalamic Monoamine Levels | Increased levels of norepinephrine (B1679862) and dopamine (B1211576) (agonist-like effect) |
This table presents the observed in vivo effects of (D-TRP32)-NPY following intracerebroventricular administration in rats, indicating agonist-like activity on feeding and neurotransmitter levels in the hypothalamus. nih.gov
Various rodent models are employed to study the effects of compounds targeting the NPY system, including genetic models of obesity (e.g., ob/ob mice, db/db mice, Zucker rats) and diet-induced obesity (DIO) models, where animals become obese on a high-fat diet. nih.govuzh.chnih.govmdpi.com The choice of model depends on the specific research question, such as investigating the role of (D-TRP32)-NPY in energy homeostasis, appetite regulation, or metabolic disorders.
Neurochemical Analysis (e.g., Microdialysis for Monoamine Levels)
Neurochemical analysis, particularly through techniques like in vivo microdialysis, has been instrumental in elucidating the effects of (D-TRP32)-Neuropeptide Y on neurotransmitter systems in the rat brain. nih.govnih.gov This method allows for the collection of extracellular fluid from specific brain regions, providing a dynamic view of how substances affect monoamine levels and their metabolites. nih.gov
A key study investigated the effects of (D-TRP32)-Neuropeptide Y following intracerebroventricular (i.c.v.) administration in rats, focusing on the hypothalamus, a region critical for regulating feeding behavior. nih.gov The research aimed to understand the compound's influence on extracellular levels of norepinephrine (NE), dopamine (DA), serotonin (B10506) (5-HT), and the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov
Contrary to its expected role as an antagonist, the study found that (D-TRP32)-Neuropeptide Y acted as an agonist, producing neurochemical changes similar to those of Neuropeptide Y (NPY) itself. nih.gov The administration of (D-TRP32)-NPY led to a significant increase in the dialysate levels of several monoamines and their metabolites in the rat hypothalamus. Specifically, it increased norepinephrine levels 1.7-fold and dopamine levels 2.5-fold. The dopamine metabolites DOPAC and HVA also saw their concentrations rise by 1.6-fold and 2.2-fold, respectively. However, the levels of serotonin (5-HT) and its metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA), remained unchanged. nih.gov
These findings indicate that the physiological effects induced by (D-TRP32)-Neuropeptide Y are associated with a marked activation of the hypothalamic monoaminergic system. nih.gov When administered prior to NPY, (D-TRP32)-NPY did not block the NPY-induced increase in monoamines, further supporting its agonist activity at the dose studied. nih.gov
Table 1: Effect of (D-TRP32)-Neuropeptide Y on Extracellular Monoamine and Metabolite Levels in Rat Hypothalamus
| Analyte | Fold Increase vs. Baseline | Change in Serotonin (5-HT) / 5-HIAA |
| Norepinephrine (NE) | 1.7 | No Change |
| Dopamine (DA) | 2.5 | No Change |
| DOPAC | 1.6 | No Change |
| HVA | 2.2 | No Change |
| Data sourced from a microdialysis study in the rat hypothalamus. nih.gov |
Molecular Biology Techniques (e.g., mRNA expression, receptor cloning)
Molecular biology techniques have been fundamental in characterizing (D-TRP32)-Neuropeptide Y and understanding its interaction with the NPY receptor system. These methods include receptor cloning, binding assays, and the analysis of messenger RNA (mRNA) expression. nih.govnih.govnih.gov
Receptor Cloning and Characterization
The investigation of the NPY system has been significantly advanced by the cloning and expression of its various G protein-coupled receptors. nih.gov The cloning of novel receptors, such as the Y5 receptor, has allowed for detailed pharmacological profiling. nih.govnih.gov This process involves isolating the gene for a specific receptor, inserting it into a cell line for expression, and then studying how different ligands, including synthetic analogs like (D-TRP32)-NPY, bind to and activate the receptor. nih.gov
(D-TRP32)-Neuropeptide Y was synthesized as part of structure-activity studies to develop NPY antagonists. nih.gov Research showed that substituting the amino acid at position 32 of NPY is critical for interaction with the Y5 receptor subtype. nih.gov In vitro experiments using rat hypothalamic membranes demonstrated that (D-TRP32)-NPY binds to NPY receptors with a potency comparable to that of NPY itself. nih.gov However, unlike NPY, it showed no intrinsic activity in inhibiting isoproterenol-stimulated adenylate cyclase activity in these membranes, a key signaling pathway for some NPY receptors. nih.gov Further studies confirmed that (D-TRP32)-NPY acts as a competitive antagonist at NPY receptors in certain in vitro systems. nih.gov In contrast, some functional assays have found it to be a Y5 receptor agonist. nih.gov For instance, while it was shown to be a Y5 agonist, it did not alter the membrane potential or affect GIRK-like currents in arcuate GAD67 neurons in the hypothalamus. nih.gov
Table 2: In Vitro Profile of (D-TRP32)-Neuropeptide Y
| Assay | Finding | Implication |
| Receptor Binding | Inhibited [¹²⁵I]NPY binding to rat hypothalamic membranes with potency comparable to NPY. nih.gov | High affinity for NPY receptors. |
| Adenylate Cyclase Activity | Exhibited no intrinsic activity in inhibiting isoproterenol-stimulated adenylate cyclase. nih.gov | Lacks agonist activity in this specific pathway. |
| NPY Antagonism | Shifted the inhibitory dose-response curve of NPY to the right. nih.gov | Demonstrates competitive antagonist properties in vitro. |
| Y5 Receptor Agonism | Identified as a Y5 receptor agonist. nih.gov | Activates the Y5 receptor subtype in specific functional contexts. |
| This table summarizes key findings from molecular and cellular assays. |
mRNA Expression Analysis
The study of neuropeptide Y mRNA expression provides insights into the synthesis of NPY in various physiological and pathological states. nih.govmdpi.com Techniques like quantitative polymerase chain reaction (qPCR) are used to measure the levels of NPY mRNA in tissues, indicating the rate of NPY production. nih.gov While studies focusing specifically on the effect of (D-TRP32)-NPY on NPY mRNA expression are not detailed in the provided results, the methodologies are well-established within the field. For example, research on conditions like depression and Alzheimer's disease has shown significant alterations in NPY mRNA expression in the brain. nih.govmdpi.com In situ hybridization is another powerful technique used to localize mRNA expression, revealing that NPY receptors are expressed in discrete regions of the brain, such as the suprachiasmatic nucleus and the ventromedial nucleus of the hypothalamus. nih.gov These molecular techniques are essential tools that could be applied to further investigate the long-term effects of compounds like (D-TRP32)-NPY on the NPY system's genetic expression.
Conceptual Frameworks and Future Research Directions
Reconciliation of Apparent Agonistic and Antagonistic Actions of (D-TRP32)-Neuropeptide Y in Different Contexts
(D-Trp32)-Neuropeptide Y ([D-Trp32]NPY), a synthetic analogue of Neuropeptide Y (NPY), presents a complex pharmacological profile, exhibiting both antagonistic and agonistic properties depending on the experimental model and physiological context. This duality is a critical area of investigation, as understanding the determinants of its action is key to its use as a research tool and potential therapeutic agent.
Initially, [D-Trp32]NPY was identified as a competitive antagonist. In studies using rat hypothalamic membranes, it was shown to inhibit [125I]NPY binding with a potency comparable to NPY itself. nih.gov Furthermore, it demonstrated no intrinsic activity in inhibiting isoproterenol-stimulated adenylate cyclase activity; instead, it competitively antagonized the inhibitory effect of NPY on this pathway. nih.gov This antagonistic action was also observed in vivo, where [D-Trp32]NPY significantly reduced the feeding response induced by NPY in rats. nih.gov The structural basis for this antagonism at the Y1 receptor involves the substitution of D-Tryptophan at position 32, which destabilizes the binding transition state, leading to a much lower association rate constant (kon) compared to the native NPY peptide. nih.gov
Table 1: Summary of Agonistic and Antagonistic Actions of [D-Trp32]NPY
| Experimental System | Observed Effect | Reported Action | Receptor Implication | Reference(s) |
|---|---|---|---|---|
| Rat Hypothalamic Membranes | Inhibited [125I]NPY binding; Blocked NPY's inhibition of adenylate cyclase. | Competitive Antagonist | Y1 | nih.gov |
| In vivo (Satiated Rats) | Attenuated NPY-induced feeding response. | Competitive Antagonist | Y1 | nih.gov |
| SK-N-MC Cell Membranes | Destabilized binding transition state. | Antagonist | Y1 | nih.gov |
| In vivo (Satiated Rats) | Increased food intake; Increased hypothalamic norepinephrine (B1679862) and dopamine (B1211576). | Agonist | Y5 (putative) | nih.gov |
| Various cell lines | Potent and selective activation. | Agonist | Y5 | nih.gov |
| Hypothalamic Arcuate Nucleus Neurons | Did not evoke a reduction in barium current (IBa) amplitude. | Agonist (Y5-specific action) | Y5 | nih.gov |
Elucidating Undiscovered or Minor Physiological Roles
While the primary research focus for NPY and its analogues has been on major physiological functions like feeding, energy homeostasis, and cardiovascular regulation, the broad distribution of NPY receptors suggests a range of more subtle, undiscovered, or secondary roles. nih.govnih.govmdpi.com Because knockout mice for NPY receptors are largely normal, it is presumed that the physiological roles of the NPY system are often modulatory in nature. nih.gov The development of receptor-selective ligands like [D-Trp32]NPY is crucial for dissecting these nuanced functions. nih.gov
Future research could leverage the specific properties of [D-Trp32]NPY to explore its function in less-characterized domains. Given its potent Y5 receptor agonism, its application could help delineate the specific contributions of the Y5 receptor to processes where multiple NPY receptors are involved. nih.gov Potential areas of investigation include:
Pain Perception: NPY is known to play a role in modulating pain signals. nih.gov The specific role of the Y5 receptor in this process is not fully understood, and [D-Trp32]NPY could serve as a tool to investigate its involvement in central and peripheral pain pathways.
Alcohol Consumption and Stress Response: The NPY system is implicated in regulating ethanol (B145695) intake and anxiety. nih.govmdpi.com The Y5 receptor, in particular, may have a distinct role in these behaviors that could be selectively probed using [D-Trp32]NPY.
Gastrointestinal Regulation: While peptide YY (PYY) is a major regulator in the gut, NPY receptors are also involved in processes like gut motility and electrolyte balance. nih.gov [D-Trp32]NPY could help clarify the specific functions mediated by Y5 receptors in the gastrointestinal tract.
Circadian Rhythms and Thermoregulation: NPY is known to influence circadian rhythms and produce hypothermia. mdpi.com The contribution of individual receptor subtypes to these effects is an area ripe for exploration with selective tools.
The use of [D-Trp32]NPY and other subtype-selective analogues will be instrumental in moving beyond the dominant orexigenic role of NPY to uncover its more subtle, modulatory functions across a variety of physiological systems. nih.gov
Advancements in Analogue Design and Structure-Function Optimization
The development of [D-Trp32]NPY was a key step in understanding the structure-activity relationships (SAR) of Neuropeptide Y. Research has confirmed that strict structural requirements at position 32 are necessary to induce its characteristic pharmacological properties. nih.gov Subsequent advancements have focused on refining this structure to improve receptor affinity, selectivity, and antagonistic potency, particularly for the Y1 receptor.
One line of research involved creating centrally truncated analogs of [D-Trp32]NPY. nih.gov While [D-Trp32]NPY itself did not bind well to SK-N-MC cells expressing Y1 receptors in one study, centrally truncated NPY analogs were known to bind these receptors. nih.gov This led to a systematic investigation that yielded several key insights:
Spacer Arm Length: A centrally truncated analog, Des-AA(7-24)[Aoc(6),D-Trp(32)]NPY, exhibited weak binding to Y1 receptors, suggesting that a long spacer arm between the N- and C-terminal regions is not essential for receptor interaction. nih.gov
Conformational Locking: Attempts to lock the peptide into a presumed active conformation by creating a lactam bridge between positions 2 and 26 or 2 and 27 did not improve binding affinity. nih.gov
Critical Residue Substitution: A dramatic improvement in both binding and antagonistic potency was achieved by replacing D-Ala(5) with D-Trp in a truncated analog. nih.gov
Modeling studies based on the X-ray structure of avian pancreatic polypeptide suggested that an antiparallel alignment of the N- and C-termini and a beta-turn induced by the D-Trp(32) substitution might be important for its antagonistic activity. nih.gov Further research has underscored the criticality of position 32 for Y5 receptor selectivity, where substitutions with D-Trp or other amino acids like Aib have been shown to produce highly selective Y5 agonists. nih.gov
Table 2: Selected [D-Trp32]NPY Analogue Modifications and Functional Outcomes
| Analogue Modification | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| Substitution of D-Trp at position 32 | Y1 | Induces competitive antagonism but destabilizes the binding transition state. | nih.govnih.gov |
| Central truncation (e.g., Des-AA(7-24)) | Y1 | Revealed that a long spacer arm is not required for Y1 receptor interaction. | nih.gov |
| Replacement of D-Ala(5) with D-Trp in a truncated [D-Trp32]NPY analogue | Y1 | Dramatically increased both binding affinity and antagonistic potency. | nih.gov |
| Substitution of D-Trp at position 32 | Y5 | Confers high selectivity and potent agonism. | nih.gov |
These studies collectively advance the rational design of NPY analogues, providing a roadmap for developing more potent and receptor-selective antagonists that can further clarify the roles of NPY receptor subtypes. nih.gov
Integration with Broader Neuropeptide and Neurotransmitter Systems (e.g., Galanin, Glucocorticoid-induced receptor)
The physiological effects of [D-Trp32]NPY are not mediated in isolation but are integrated within complex neural circuits involving other neurotransmitter systems. A prime example is its interaction with the hypothalamic monoaminergic system, which is deeply involved in the regulation of feeding behavior.
Research has shown that the orexigenic action of [D-Trp32]NPY, when it acts as an agonist, is associated with the activation of this system. nih.gov Specifically, i.c.v. administration of [D-Trp32]NPY in rats led to significant increases in the extracellular hypothalamic levels of:
Norepinephrine (NE) (1.7-fold increase)
Dopamine (DA) (2.5-fold increase)
3,4-dihydroxyphenylacetic acid (DOPAC) (1.6-fold increase)
Homovanillic acid (HVA) (2.2-fold increase)
Future research is needed to explore the integration of [D-Trp32]NPY with other neuropeptide systems. For instance, galanin is another neuropeptide involved in feeding and mood, and its pathways are known to interact with those of NPY. Similarly, glucocorticoid receptors are critical in the stress response and energy metabolism, and NPY neurons are known to express these receptors. nih.gov Investigating how [D-Trp32]NPY, with its unique receptor profile, modulates or is modulated by these and other systems will provide a more complete picture of its function within the broader neuroendocrine network.
Unexplored Cellular and Molecular Signaling Mechanisms
The signaling of NPY receptors is complex, primarily involving coupling to Gi/Go proteins, which leads to the inhibition of adenylate cyclase and subsequent reduction in cAMP levels. nih.gov This canonical pathway is often accompanied by the modulation of ion channels, such as the activation of G-protein-linked inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. nih.govnih.gov However, the specific signaling signature of [D-Trp32]NPY remains an area with unexplored dimensions.
Studies have already revealed that its signaling can deviate from that of native NPY or other analogues. For example, while NPY can mobilize intracellular calcium ([Ca2+]i) via certain receptor subtypes, one study found that none of the tested analogues with the D-Trp(32) substitution were able to mobilize [Ca2+]i in human erythroleukemia (HEL) cells. nih.gov This suggests a biased signaling mechanism, where [D-Trp32]NPY fails to engage the Gq protein pathway that typically leads to calcium release.
Furthermore, in a study on hypothalamic GABA neurons, the Y5 receptor agonist [D-Trp32]NPY did not reduce the amplitude of barium currents (a proxy for calcium currents) through voltage-gated calcium channels, an effect that was observed with a mixed Y1/Y5 agonist. nih.gov This finding provides further evidence that the signaling cascade initiated by [D-Trp32]NPY at the Y5 receptor may be distinct from signaling at other NPY receptors and may not involve the modulation of certain calcium channels.
The initial observation that the D-Trp32 substitution destabilizes the binding transition state at the Y1 receptor also points to a unique molecular interaction that warrants further investigation. nih.gov How this altered binding kinetic translates into downstream signaling events—or a lack thereof—is a key unanswered question. Future research should focus on comprehensively mapping the signaling pathways activated by [D-Trp32]NPY at the Y5 receptor and comparing them to Y1- and Y2-mediated signaling. Exploring potential non-canonical pathways, such as β-arrestin recruitment or interactions with other signaling proteins, will be essential to fully understand its molecular mechanisms of action.
常见问题
Q. How to comply with NIH guidelines for preclinical studies involving (D-Trp32)-NPY?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research: report sample size justification, randomization methods, and blinding protocols. Use the PREPARE checklist for experimental design and share raw data via repositories like Figshare or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
